molecular formula C20H22N2O2 B2950653 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide CAS No. 1798398-39-6

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide

Cat. No.: B2950653
CAS No.: 1798398-39-6
M. Wt: 322.408
InChI Key: XYOPAWMWUKEQPU-KPKJPENVSA-N
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Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)cinnamamide is a synthetic cinnamamide derivative offered for research purposes. This compound is of significant interest in biochemical and pharmacological research due to the established biological activities of the cinnamamide chemical class. Cinnamamide analogs have been extensively studied for their role in activating the Nrf2/ARE (nuclear factor (erythroid-derived 2)-like 2/antioxidant response element) signaling pathway, a key regulator of cellular defense against oxidative stress . Research on similar N-phenyl cinnamamide derivatives has demonstrated their potential as cytoprotective agents. These compounds can upregulate the expression of protective antioxidant genes, such as hemeoxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), and increase the synthesis of the endogenous antioxidant glutathione . In vitro studies on related compounds have shown efficacy in protecting hepatocytes from oxidative injury induced by tert-butyl hydroperoxide (t-BHP), suggesting potential research applications in models of oxidative stress-related disorders . The core structure of this compound features an α,β-unsaturated carbonyl group, which can act as a Michael acceptor. This electrophilic moiety is a known pharmacophore that can interact with cysteine residues on specific cellular targets, such as the Keap1 protein, leading to Nrf2 pathway activation . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-24-19-13-14-22(15-19)18-10-8-17(9-11-18)21-20(23)12-7-16-5-3-2-4-6-16/h2-12,19H,13-15H2,1H3,(H,21,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOPAWMWUKEQPU-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide typically involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with cinnamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase.

    Medicine: Explored for its potential anti-tumor and anti-diabetic properties.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit α-glucosidase by binding to its active site, thereby preventing the enzyme from breaking down carbohydrates into glucose . This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The substitution pattern on the phenyl ring and the nature of the heterocyclic moiety significantly influence the compound's properties. Below is a comparison with key analogs:

Compound Name Substituent on Phenyl Ring Melting Point (°C) Yield (%) Purity (%) Key Structural Features
N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)cinnamamide 3-Methoxypyrrolidin-1-yl Not reported Not reported Not reported Pyrrolidine with methoxy at C3; cinnamoyl backbone
6e () 2-(Diethylamino)ethoxy 105.0–106.2 63.1 98.4 Diethylamino-ethoxy side chain
6f () 2-(Piperidin-1-yl)ethoxy 145.7–147.3 59.8 97.8 Piperidine ring; ethoxy linker
6g () 2-(Pyrrolidin-1-yl)ethoxy 93.2–94.9 57.3 98.3 Pyrrolidine ring; ethoxy linker
11g () Piperazin-1-yl with trifluoromethyl Not reported Not reported Not reported Piperazine ring; trifluoromethyl substitution
1c () 4-Methoxyphenyl Not reported Not reported Not reported Simple methoxy substitution on phenyl

Key Observations :

  • Pyrrolidine-based analogs (e.g., 6g) generally exhibit lower melting points than piperidine derivatives (6f), likely due to reduced molecular symmetry .
Antitubercular Activity
  • Piperazine Derivatives () : N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives showed potent antitubercular activity, with compound 11g (trifluoromethyl substitution) achieving an MIC of 3.125 μg/mL. The piperazine ring enhances interactions with mycobacterial targets, while electron-withdrawing groups (e.g., CF₃) improve efficacy .
Larvicidal Activity
  • Phenethyl Cinnamamides () : Substituents like bromo and methoxy on the phenethyl group (e.g., compound 8 , LC₅₀ = 62.13 mg/L) enhance larvicidal activity against Plutella xylostella. The methoxy group’s electron-donating nature likely improves membrane permeability .
  • Target Compound Hypothesis : The 3-methoxypyrrolidine moiety may mimic these effects, though its placement on a heterocycle rather than a phenyl ring could alter target binding.
Oxidative Stress Protection
  • 4-Substituted Phenyl Derivatives () : Methoxy-substituted analogs (e.g., 1c ) induced glutathione synthesis via Nrf2 activation, protecting hepatocytes. The para-methoxy group’s polarity and resonance effects are critical for activity .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 6e (Diethylamino-ethoxy) 6f (Piperidin-1-yl-ethoxy) 11g (Piperazine-CF₃)
Molecular Weight ~380 (estimated) Not reported Not reported Not reported
Melting Point Not reported 105.0–106.2 145.7–147.3 Not reported
LogP (Predicted) ~2.5 (moderate lipophilicity) Higher (due to diethyl) Moderate Higher (due to CF₃)

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the cinnamamide class of compounds, which are known for their diverse pharmacological activities. The structure features a cinnamamide backbone with a methoxypyrrolidine substituent, which may influence its biological properties.

Anti-inflammatory Activity

Research indicates that derivatives of cinnamamide exhibit significant anti-inflammatory effects. For instance, certain cinnamamide compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. A study demonstrated that specific cinnamamide derivatives significantly reduced nitric oxide (NO) production in vitro, indicating their potential to mitigate inflammatory responses .

Table 1: Anti-inflammatory Effects of Cinnamamide Derivatives

CompoundNO Inhibition (%)TNF-α Reduction (%)IL-1β Reduction (%)
Compound 252.08SignificantNot significant
Compound 4SignificantSignificantNot significant

Antioxidant Properties

This compound has shown promise as an antioxidant. Studies on related compounds indicate that they activate the Nrf2/ARE pathway, leading to increased expression of antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1. This activation enhances intracellular glutathione levels, providing cellular protection against oxidative stress .

Table 2: Antioxidant Activity of Cinnamamide Derivatives

CompoundGlutathione Level Increase (%)ROS Scavenging Activity
Compound 1gSignificantHigh

Anticancer Activity

Cinnamamide derivatives have also been investigated for their anticancer properties. Certain compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values below 10 µg/mL for some derivatives against cancer cells, indicating potent anticancer activity .

Table 3: Anticancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µg/mL)
Compound 16cMCF-7<10
Compound 17dHeLa<10

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Nrf2 Activation : Enhances antioxidant defenses by upregulating genes involved in detoxification and antioxidant response.
  • Cytokine Modulation : Inhibits the release of pro-inflammatory cytokines, thereby reducing inflammation.
  • Cell Cycle Arrest : Induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-cinnamoyl derivatives in preclinical models:

  • Study on Hepatocyte Protection : A derivative showed protective effects against oxidative stress in HepG2 cells by enhancing glutathione synthesis through Nrf2 activation .
  • Antimicrobial Properties : Some cinnamamide derivatives displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria, further expanding their therapeutic potential .

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